molecular formula C10H11FO B13030084 1-(2-Fluoro-4-methylphenyl)propan-1-one CAS No. 107076-08-4

1-(2-Fluoro-4-methylphenyl)propan-1-one

Cat. No.: B13030084
CAS No.: 107076-08-4
M. Wt: 166.19 g/mol
InChI Key: POPZXZAQZJPTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11FO It is a member of the phenylpropanone family, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-4-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-Fluoro-4-methylbenzoic acid.

    Reduction: 1-(2-Fluoro-4-methylphenyl)propan-1-ol.

    Substitution: 1-(2-Methoxy-4-methylphenyl)propan-1-one.

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-4-methoxyphenyl)propan-1-one
  • 1-(2-Fluoro-4-chlorophenyl)propan-1-one
  • 1-(2-Fluoro-4-bromophenyl)propan-1-one

Uniqueness

1-(2-Fluoro-4-methylphenyl)propan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

107076-08-4

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11FO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

POPZXZAQZJPTJK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.